5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-14-4-3-13(22-14)15(19)17-7-10(18)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,18H,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNWZCLFSZACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- Molecular Formula : C14H12ClN2O4S
- Molecular Weight : 353.8 g/mol
- CAS Number : 2034490-85-0
Potential Biological Activities
The compound has been investigated for various biological properties, particularly in the context of anticancer activity and interaction with biological targets. While specific studies on this compound are scarce, related compounds featuring thiophene and furan rings have shown promising results in various biological assays.
Anticancer Activity
Research on structurally similar compounds indicates that those containing thiophene and furan moieties exhibit significant cytotoxicity against cancer cell lines. For instance, ferrocenyl chalcones with five-membered heterocycles, including thiophene, demonstrated IC50 values ranging from 6.59 to 12.51 µM against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1) . This suggests that 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide may possess similar anticancer properties due to its structural features.
Structure–Activity Relationship (SAR)
The structural characteristics of this compound contribute to its potential biological activity. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide | Similar thiophene and furan rings | Different substitution pattern on furan |
| 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide | Contains a methylphenyl group | Lacks the furan moiety |
| N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamide | Fluorobenzyl substituent | Variation in substitution leading to different properties |
Currently, there is no detailed literature available specifically outlining the mechanism of action for this compound. However, compounds with similar structures have been shown to interact with various biological targets, potentially affecting pathways related to cancer proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- The 5-chloro substitution on the thiophene ring is shared with Rivaroxaban and compound 15 , enhancing electronic withdrawal effects that may influence reactivity or binding interactions.
- The hydroxyethyl-thiophen-3-yl-furan side chain in the target compound is structurally unique, differing from simpler ethyl linkers (e.g., ) or aryl-oxadiazole systems (e.g., ).
- Unlike Rivaroxaban , the target lacks a sulfonamide group and oxazolidinone ring, which are critical for Factor Xa inhibition.
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, comparisons with analogs reveal trends:
- Melting Points : Thiophene carboxamides with bulky substituents (e.g., compound 6a: 140–145°C ) exhibit higher melting points than simpler analogs (e.g., compound 6b: 75–80°C ), suggesting the target’s hydroxyethyl group may reduce crystallinity.
- Hydrogen Bonding : In N-(2-nitrophenyl)thiophene-2-carboxamide , weak C–H⋯O/S interactions govern crystal packing. The target’s hydroxyl group could enhance hydrogen bonding, impacting solubility or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
